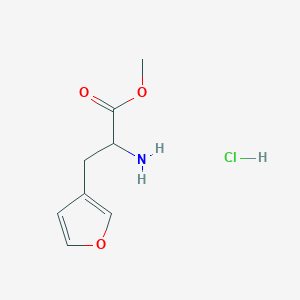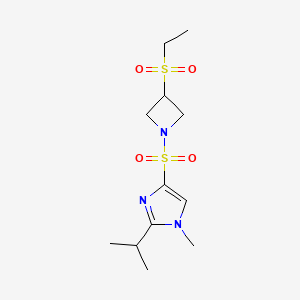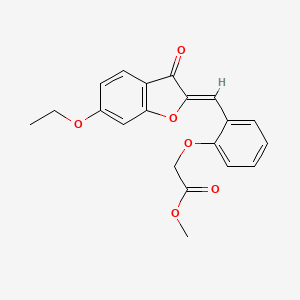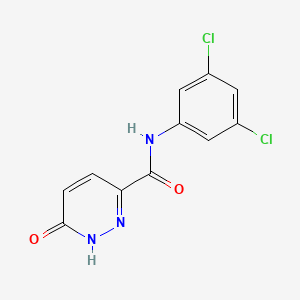
7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related purine derivatives involves complex organic reactions, aiming to introduce specific substituents that confer desired biological activities. For instance, Chłoń-Rzepa et al. (2004) synthesized derivatives with variations at the 8-alkylamino position, showing significant antiarrhythmic and hypotensive activity, highlighting the importance of structural modifications on biological outcomes (Chłoń-Rzepa et al., 2004). Another study by Mo et al. (2015) on carboxybenzyl-substituted purine derivatives as dipeptidyl peptidase IV inhibitors shows the impact of specific functional groups on the molecule's inhibitory activity, providing insights into the synthesis strategy for enhancing biological efficacy (Mo et al., 2015).
Molecular Structure Analysis
Understanding the molecular structure is crucial for elucidating the compound's interactions and stability. Karczmarzyk et al. (1995) examined the geometry of the purine system and its substituents, revealing insights into the molecule's conformational preferences and potential interaction sites (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving this compound often aim at modifying its structure to enhance its pharmacological profile. The synthesis and testing of derivatives can elucidate the relationships between chemical structure and biological activity, guiding the development of more effective compounds.
Physical Properties Analysis
The physical properties, including solubility, crystallinity, and stability, are critical for the compound's formulation and delivery. Studies on related purine derivatives, such as those by Aboussafy and Clive (2012), explore these aspects through synthetic routes and crystallization studies, offering insights into the compound's behavior in biological systems (Aboussafy & Clive, 2012).
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
A study by Konduri et al. (2020) discussed the design and synthesis of novel purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. These compounds, which include structural variations related to "7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione", showed promising activity against Mycobacterium tuberculosis H37Rv, suggesting their potential in developing preclinical agents for tuberculosis treatment (Konduri et al., 2020).
Cardiovascular Activity
Chłoń-Rzepa et al. (2004) synthesized derivatives of "7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride" and evaluated their electrocardiographic, antiarrhythmic, and hypotensive activity, highlighting the potential cardiovascular applications of similar compounds (Chłoń-Rzepa et al., 2004).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent, demonstrating the chemical versatility and potential application in materials science of compounds structurally related to "7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione" (Gan et al., 2003).
Neurodegenerative Diseases
Brunschweiger et al. (2014) discussed the synthesis and evaluation of "8‐Benzyl‐substituted tetrahydropyrazino[2,1‐f]purinediones" as multitarget drugs for neurodegenerative diseases. These compounds were evaluated for their affinity at adenosine receptor subtypes and monoamine oxidase inhibitors, indicating their potential application in the treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Anticancer Activity
Kumar and Sharma (2022) explored the synthesis and anticancer activity of N-substituted indole derivatives, focusing on their potential for inhibiting topoisomerase-I enzyme, which is crucial in cancer treatment. Although not directly related to "7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione," these studies indicate the broader potential of structurally similar compounds in oncology (Kumar & Sharma, 2022).
properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-2-6-18(25)7-3-17)23(27-21)31-12-10-30(11-13-31)14-16-4-8-19(26)9-5-16/h2-9H,10-15H2,1H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCPPVUMGDFULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16626431 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)
![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)




![N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2497576.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol](/img/structure/B2497580.png)

![2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride](/img/structure/B2497584.png)